The compound (Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic molecule belonging to the class of benzofuran derivatives. These compounds are characterized by a benzene ring fused to a furan ring, which contributes to their unique chemical properties and potential biological activities. The specific structure of this compound includes various functional groups that may enhance its reactivity and interaction with biological targets.
Information about this compound can be found in several scientific databases and journals, including PubChem and various organic chemistry literature sources. The compound's unique structure and properties have been explored in academic research, particularly concerning its synthesis and potential applications in medicinal chemistry.
This compound is classified as a benzofuran derivative and more specifically as a benzofuranone, which is characterized by the presence of a carbonyl group adjacent to the furan ring. Its classification also includes being a pyridine-containing compound, due to the presence of a pyridine ring in its structure.
The synthesis of (Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalyst concentration, are optimized to maximize yield and purity. Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The molecular structure of (Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can be represented by its structural formula:
Key data regarding its molecular structure includes:
CC1=CC=C(C=C1)OC2=C(C(=O)C=C2)C=CN=CC=C
This representation highlights the connectivity of atoms within the molecule, showcasing both the benzofuran core and the substituents attached.
The compound can undergo several types of chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halogenation using bromine or chlorine under controlled conditions.
The mechanism of action for (Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Data from studies suggest that compounds with similar structures may exhibit activities such as:
Physical properties include:
Chemical properties include:
Relevant analyses such as UV-vis spectroscopy and NMR confirm these properties through characteristic absorption peaks and chemical shifts.
The compound has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: